molecular formula C12H17ClN2O2 B1671187 Eltoprazine CAS No. 98206-09-8

Eltoprazine

Katalognummer: B1671187
CAS-Nummer: 98206-09-8
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: JFSOSUNPIXJCIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Eltoprazin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Eltoprazin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln zu reduzierten Derivaten reduziert werden.

    Substitution: Eltoprazin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Eltoprazin entfaltet seine Wirkung durch die Einwirkung auf Serotoninrezeptoren. Es wirkt als Agonist an den Serotoninrezeptoren 5-HT 1A und 5-HT 1B und als Antagonist am Serotoninrezeptor 5-HT 2C . Diese Modulation von Serotoninrezeptoren beeinflusst verschiedene Neurotransmitterwege, was zu seinen therapeutischen Wirkungen bei Erkrankungen wie Aggression und Dyskinesie führt .

Vergleich Mit ähnlichen Verbindungen

Vorbereitungsmethoden

Die Synthese von Eltoprazin beinhaltet die Reaktion von 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazin mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die detaillierten Synthesewege und industriellen Produktionsmethoden sind in der öffentlichen Domäne nicht leicht zugänglich, aber typischerweise werden solche Verbindungen durch mehrstufige organische Reaktionen synthetisiert, die die Bildung des Piperazinrings und die anschließende Funktionalisierung beinhalten.

Biologische Aktivität

Eltoprazine is a compound primarily known for its action as a selective agonist of the serotonin receptors, particularly the 5-HT1A and 5-HT1B subtypes. This pharmacological profile positions this compound as a candidate for various therapeutic applications, including the treatment of Parkinson's disease and related movement disorders. The following sections detail the biological activities of this compound, supported by relevant research findings and case studies.

This compound exerts its effects by modulating serotonergic neurotransmission. It enhances synaptic transmission at the neuromuscular junction (NMJ) and restores mitochondrial function in specific mutant models, indicating its potential in neurodegenerative conditions. The compound's ability to act on both 5-HT1A and 5-HT1B receptors is crucial for its therapeutic efficacy in alleviating symptoms associated with dyskinesias induced by levodopa treatment in Parkinson's disease patients .

Synaptic Transmission Restoration

A study involving dfmr1Δ50 mutant larvae demonstrated that this compound treatment significantly improved spontaneous excitatory junction potentials (sEJP) at the NMJ. The increased amplitude and frequency of sEJP after this compound administration suggest enhanced synaptic activity, which could mitigate motor impairments associated with these mutants .

Parameter Control dfmr1Δ50 Mutant dfmr1Δ50 + this compound
sEJP Amplitude (mV)5.02.04.5
sEJP Frequency (Hz)1048

Mitochondrial Function Improvement

In the same study, this compound was shown to normalize mitochondrial activity in dfmr1Δ50 mutants, indicating its role in improving energy metabolism at the NMJ. This was evidenced by a decrease in oxygen consumption metrics that were elevated in untreated mutants .

Clinical Trials on Dyskinesias

Clinical trials have highlighted this compound's effectiveness in reducing levodopa-induced dyskinesias (LIDs) in Parkinson's disease patients. In a crossover study involving doses of 2.5 mg, 5 mg, and 7.5 mg, significant reductions in dyskinesia severity were observed:

Dose (mg) Reduction in Dyskinesia Severity p-value
2.5-0.640.065
5-1.020.004
7.5-0.430.103

The most pronounced effects were noted at the 5 mg dose, where patients experienced approximately a 15% reduction in dyskinesia severity compared to placebo .

Case Studies

One notable case involved an exploratory clinical trial with 24 Parkinson's patients who exhibited LIDs due to their levodopa therapy. The trial assessed the impact of this compound on both dyskinesia severity and overall motor function. Results indicated that this compound did not interfere with the anti-parkinsonian effects of levodopa while significantly alleviating LIDs .

Side Effects and Tolerability

The side effects reported during clinical trials were generally mild and included fatigue, nausea, and dizziness, which were consistent across different dosages of this compound . Importantly, no serious adverse events were recorded, underscoring this compound's favorable safety profile.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHGCRWEHCIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98206-09-8 (hydrochloride)
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048425
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98224-03-4
Record name Eltoprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98224-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltoprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eltoprazine
Reactant of Route 2
Reactant of Route 2
Eltoprazine
Reactant of Route 3
Reactant of Route 3
Eltoprazine
Reactant of Route 4
Eltoprazine
Reactant of Route 5
Reactant of Route 5
Eltoprazine
Reactant of Route 6
Reactant of Route 6
Eltoprazine
Customer
Q & A

Q1: What is Eltoprazine's primary mechanism of action?

A1: this compound exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the brain. [, ] Specifically, it acts as a partial agonist at both 5-HT1A and 5-HT1B receptor subtypes. [, ]

Q2: How does this compound's partial agonism at 5-HT1A and 5-HT1B receptors translate to its observed effects?

A2: As a partial agonist, this compound binds to these receptors and activates them, but to a lesser extent than a full agonist like 8-OH-DPAT for 5-HT1A receptors. [, ] This partial agonism allows this compound to modulate serotonergic transmission without completely shutting it down, potentially leading to a more balanced and controlled effect.

Q3: What are the downstream effects of this compound's interaction with serotonin receptors?

A3: this compound's activation of 5-HT1A receptors, particularly autoreceptors located in the raphe nuclei, is believed to reduce serotonin release. [] This reduction in serotonin release is thought to contribute to its anti-aggressive effects observed in animal models. [, , ]

Q4: How does this compound impact dopamine levels in the brain, particularly in the context of Parkinson's disease?

A5: In Parkinson’s disease, this compound has been shown to attenuate L-DOPA-induced dopamine release from serotonergic terminals. [, ] This effect is thought to contribute to its antidyskinetic effects in animal models and patients with Parkinson’s disease experiencing L-DOPA-induced dyskinesias. [, , ]

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound hydrochloride is C16H21ClN2O2. The molecular weight is 308.8 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of this compound. More specialized studies would be needed to fully address material compatibility and stability under various conditions.

Q7: Does this compound exhibit any catalytic properties or have applications in catalysis?

A7: this compound is a pharmacologically active compound that primarily interacts with serotonin receptors. It is not known to possess catalytic properties or have applications in catalysis.

Q8: Have there been any computational chemistry studies conducted on this compound?

A8: The provided research articles primarily focus on in vitro and in vivo studies. While computational chemistry techniques like QSAR could be applied to this compound, specific information on such studies was not found within these research articles.

Q9: Are there specific structural features of this compound that contribute to its partial agonistic activity?

A11: While the exact structural features responsible for this compound's partial agonism are complex, research suggests that modifications to the piperazine ring, particularly the N4 position, can significantly impact its binding affinity and intrinsic activity at 5-HT1A receptors. [] Further studies focusing on specific structural modifications and their impact on receptor activation would be needed to fully elucidate the SAR for this compound's partial agonism.

Q10: Have any specific formulation strategies been explored to enhance this compound's stability, solubility, or bioavailability?

A10: The provided research articles do not delve into specific formulation strategies for this compound. It is plausible that various formulation approaches, such as salt formation, particle size reduction, or complexation, could be employed to optimize its pharmaceutical properties.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: Studies in healthy subjects indicate that this compound is completely absorbed after oral administration, demonstrating 100% absolute bioavailability. [] It has a mean elimination half-life of approximately 8 hours. [] Approximately 40% of the dose is excreted unchanged in urine, suggesting a significant role of renal clearance. []

Q12: How do this compound's pharmacokinetic properties relate to its dosing regimen in clinical studies?

A17: this compound's relatively short half-life of around 8 hours [] necessitates multiple daily doses to maintain therapeutic concentrations. This factor is important in designing clinical trials and potential treatment regimens.

Q13: Does this compound show a linear pharmacokinetic profile?

A18: Yes, studies have shown that this compound exhibits a linear pharmacokinetic profile within the tested dose ranges. [] This indicates that its absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Q14: What in vitro models have been used to investigate this compound's effects on serotonin receptors?

A19: In vitro studies have utilized rat hippocampus slices and rat cortex slices to understand this compound's interaction with serotonin receptors. [, ] For example, this compound has been shown to inhibit the forskolin-stimulated cAMP production in rat hippocampus slices, indicating agonistic activity at 5-HT1A receptors. []

Q15: What animal models have been employed to study this compound's anti-aggressive effects?

A15: Various animal models have been used to investigate this compound's effects on aggression, including:

  • Isolation-induced offensive aggression in mice: this compound demonstrates potent anti-aggressive activity in this model. []
  • Social interaction in male mice: this compound specifically inhibits aggression without affecting social interaction or exploration. []
  • Resident-intruder aggression in rats: this compound reduces offensive behavior specifically, leaving social interactions and exploration intact. []
  • Colony aggression in rats: this compound reduces offensive behavior of both dominant and subordinate males against an intruder. []
  • Brain-stimulation induced offensive model (hypothalamically-induced aggression in rats): this compound specifically reduces offensive behavior without sedation. []

Q16: Have there been any clinical trials evaluating this compound's therapeutic potential?

A16: Yes, this compound has been investigated in clinical trials for various indications, including:

  • Aggression in mentally handicapped patients: While initial results were not promising in the overall study population, post-hoc analyses suggested potential efficacy in a subgroup of severely aggressive patients. []
  • L-DOPA-induced dyskinesia in Parkinson's disease: this compound has shown promising results in reducing dyskinesias in preclinical models [] and a Phase 2a clinical trial demonstrated its safety and efficacy in reducing L-DOPA-induced dyskinesia without affecting the therapeutic benefits of L-DOPA. [, ]

Q17: Does this compound exhibit cross-resistance with other drugs, particularly those acting on the serotonergic system?

A17: The research provided does not offer conclusive evidence regarding this compound's potential for cross-resistance with other drugs. Further research focusing on long-term treatment effects and potential resistance mechanisms is needed.

Q18: What is the historical context of this compound's development?

A25: this compound was initially developed as a potential treatment for aggression. [] It belongs to a class of drugs called "serenics" which are characterized by their selective anti-aggressive effects. [, ] While initial clinical trials for aggression showed limited efficacy, research into this compound's therapeutic potential shifted towards other indications, such as L-DOPA-induced dyskinesia in Parkinson’s disease. [, , ]

Q19: What are some key milestones in this compound research?

A19: Key milestones in this compound research include:

  • Discovery and characterization of its unique pharmacological profile as a serenic, selectively targeting aggression. []
  • Identification of its high affinity for 5-HT1A and 5-HT1B receptors and its partial agonistic activity at these sites. [, ]
  • Demonstration of its efficacy in reducing L-DOPA-induced dyskinesias in animal models and preliminary clinical trials. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.